Butyl 2-fluoro-6-hydroxybenzoate
Overview
Description
Butyl 2-fluoro-6-hydroxybenzoate is a chemical compound with the CAS Number: 1056955-09-9 . It has a molecular weight of 212.22 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C11H13FO3/c1-2-3-7-15-11(14)10-8(12)5-4-6-9(10)13/h4-6,13H,2-3,7H2,1H3
. This indicates that the molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
1. Environmental and Biological Impact
- Butyl p-hydroxybenzoic acid, a related compound, has been studied for its effects on the reproductive system. Kang et al. (2002) found that maternal exposure to this chemical could adversely affect the development of reproductive organs in offspring, particularly in male rats (Kang et al., 2002).
- Oishi (2002) reported that butyl paraben, another similar compound, had detrimental effects on the male mouse reproductive system, impacting spermatogenesis (Oishi, 2002).
2. Chemical Synthesis and Optimization
- Yin Du-lin (2007) described the synthesis process of Butyl p-hydroxybenzoate, focusing on the optimization of reaction conditions and catalysts. This research contributes to understanding the synthesis of related compounds like Butyl 2-fluoro-6-hydroxybenzoate (Yin Du-lin, 2007).
- Zhang Li-ping (2005) highlighted the development in synthetic methods for Butyl p-hydroxybenzoate, emphasizing the use of various catalysts, which could be relevant for synthesizing similar compounds (Zhang Li-ping, 2005).
3. Interaction with Biological Molecules
- Wang et al. (2011) investigated the interaction between butyl p-hydroxybenzoate and human serum albumin, providing insights into how similar compounds like this compound may interact with proteins (Wang et al., 2011).
4. Medical Imaging Applications
- Wang et al. (2006) explored the synthesis of fluorinated arylbenzothiazoles for potential use in PET cancer imaging, a field where derivatives of this compound might find applications (Wang et al., 2006).
5. Impact on Liver Function
- Shah and Verma (2011) conducted an in vivo study on mice to evaluate the hepatotoxicity of butyl p-hydroxybenzoic acid, indicating the importance of understanding the impact of related chemicals on liver function (Shah & Verma, 2011).
6. Antioxidation in Polypropylene
- Zhu et al. (2009) synthesized derivatives of 3,5-ditert-butyl-4-hydroxybenzoate and evaluated their antioxidation performance in polypropylene, providing insights into the potential applications of similar compounds in material sciences (Zhu et al., 2009).
Properties
IUPAC Name |
butyl 2-fluoro-6-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-3-7-15-11(14)10-8(12)5-4-6-9(10)13/h4-6,13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOCDDFZXSUPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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